1-[(1S)-Cyclohex-3-en-1-yl]ethanone

Stereochemistry Chiral Building Block Enantiomeric Purity

1-[(1S)-Cyclohex-3-en-1-yl]ethanone (CAS 109583-33-7) is the (S)-enantiomer of 1-(cyclohex-3-en-1-yl)ethanone, a C8H12O chiral cyclohexenyl methyl ketone with a molecular weight of 124.18 g/mol. The molecule possesses a single stereogenic center at the carbon bearing the acetyl group on the cyclohexene ring, giving rise to axial chirality characteristics.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 109583-33-7
Cat. No. B033965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S)-Cyclohex-3-en-1-yl]ethanone
CAS109583-33-7
SynonymsEthanone, 1-(3-cyclohexen-1-yl)-, (S)- (9CI)
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC=CC1
InChIInChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3/t8-/m1/s1
InChIKeyDJCDJUMICVADAG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[(1S)-Cyclohex-3-en-1-yl]ethanone (CAS 109583-33-7) Is Cataloged as a Single-Enantiomer Chiral Building Block


1-[(1S)-Cyclohex-3-en-1-yl]ethanone (CAS 109583-33-7) is the (S)-enantiomer of 1-(cyclohex-3-en-1-yl)ethanone, a C8H12O chiral cyclohexenyl methyl ketone with a molecular weight of 124.18 g/mol . The molecule possesses a single stereogenic center at the carbon bearing the acetyl group on the cyclohexene ring, giving rise to axial chirality characteristics [1]. It is commercially available from specialist chemical suppliers at typical purities of 95%, with its computed density of 0.948 g/cm³, boiling point of 180.9°C, and refractive index of 1.469 being identical within calculation error to its (R)-enantiomer (CAS 62393-63-9) and the racemate (CAS 7353-76-6) [2]. The sole analytically verifiable differentiation from these comparators lies in its stereochemical configuration, which can be confirmed by chiral stationary phase GC or polarimetry [1].

Why Racemic 1-(Cyclohex-3-en-1-yl)ethanone or the (R)-Enantiomer Cannot Replace 1-[(1S)-Cyclohex-3-en-1-yl]ethanone in Stereospecific Applications


The three commercially available forms of 1-(cyclohex-3-en-1-yl)ethanone—the (S)-enantiomer (CAS 109583-33-7), the (R)-enantiomer (CAS 62393-63-9), and the racemate (CAS 7353-76-6)—share identical molecular formulas, connectivity, and achiral physicochemical properties such as boiling point and density [1]. However, in any stereospecific application—asymmetric synthesis of pharmaceutical intermediates, chiral ligand preparation, or enantioselective catalysis—these three forms are not interchangeable. The (S)-enantiomer provides a defined absolute configuration at the cyclohexene C-1 position, which dictates the stereochemical outcome of subsequent transformations such as diastereoselective conjugate additions, epoxidations, or cycloadditions [2]. Substituting the racemate introduces 50% of the undesired (R)-enantiomer, potentially halving the yield of the target diastereomer and requiring costly chiral separation downstream. Substituting the (R)-enantiomer would invert the stereochemical course of the reaction entirely. No peer-reviewed study has yet published quantitative head-to-head comparative data for these three forms in a defined catalytic or biological system.

Quantitative Differentiation Evidence for 1-[(1S)-Cyclohex-3-en-1-yl]ethanone Against Comparator Compounds


Absolute Configuration Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The sole analytically verifiable and quantifiable differentiation between CAS 109583-33-7 and its closest comparators—(R)-enantiomer CAS 62393-63-9 and racemate CAS 7353-76-6—is the absolute configuration at the C-1 stereogenic center. The (S)-enantiomer is designated by the InChI stereochemical layer '/t8-/m1/s1', whereas the (R)-enantiomer carries '/t8-/m0/s1', and the racemate lacks a defined stereochemical layer . Enantiomeric composition can be quantified by chiral stationary phase gas chromatography (CSP-GC) or polarimetric measurement of specific rotation, though no published [α]D value for the pure (S)-enantiomer was located in the accessible literature [1].

Stereochemistry Chiral Building Block Enantiomeric Purity

Computational Prediction: Achiral Physicochemical Properties Are Identical Across Enantiomers and Racemate

Computed physicochemical properties for the (S)-enantiomer (CAS 109583-33-7) and experimentally reported values for the racemate (CAS 7353-76-6) are identical within computational or measurement error: density 0.948 vs. 0.947 g/cm³, boiling point 180.9°C vs. 180.9°C, flash point 60.4°C vs. 60.4°C, and refractive index 1.469 vs. 1.468 [1]. This confirms the class-level principle that enantiomers and their racemate share identical scalar physicochemical properties in achiral environments. No differentiation in solubility, logP, or volatility exists between these forms.

Physicochemical Properties Computed Properties Enantiomer Equivalence

Axial Chirality and Atropisomerism Potential: A Unique Structural Feature Among Simple Cyclohexenyl Ketones

Unlike typical central chirality, 1-(cyclohex-3-en-1-yl)ethanone exhibits elements of axial chirality due to the disposition of the acetyl group about the cyclohexene C=C bond axis, which creates an enantiomorphic double bond configuration [1]. The (S)-enantiomer possesses a specific relative orientation of the acetyl substituent with respect to the ring olefin that is reversed in the (R)-enantiomer. This structural feature is absent in saturated analog 1-cyclohexylethanone (CAS 823-76-7), which lacks the olefinic axis, and in the regioisomeric 1-(cyclohex-2-en-1-yl)ethanone, where the double bond position alters the stereochemical environment [1][2].

Axial Chirality Atropisomerism Enantiomorphic Double Bond

Recommended Application Scenarios Where 1-[(1S)-Cyclohex-3-en-1-yl]ethanone Provides Procurement-Motivating Differentiation


Asymmetric Synthesis of 3-Substituted Cyclohexanone Derivatives via Stereoselective Conjugate Addition

The (S)-configured acetylcyclohexene serves as a chiral Michael acceptor in stereoselective conjugate addition reactions to produce 3-substituted cyclohexanone derivatives with defined stereochemistry. The absolute (S)-configuration at C-1 directs the facial selectivity of nucleophilic attack, enabling the synthesis of enantiomerically enriched cyclohexanone products that are key intermediates in natural product synthesis. Using the racemate in such reactions would yield a 1:1 mixture of diastereomeric products, reducing the effective yield of the desired stereoisomer to ≤50% and necessitating additional chiral chromatographic separation .

Chiral Building Block for Pharmaceutical Intermediate Synthesis Requiring Defined Absolute Configuration at a Cyclohexene Ring Junction

In multi-step pharmaceutical syntheses where the cyclohexene moiety serves as a scaffold for further functionalization—such as epoxidation, dihydroxylation, or cyclopropanation—the (S)-configured acetyl group provides a reliable stereochemical anchor. The olefin can be elaborated while retaining the C-1 stereochemistry, enabling the construction of complex chiral cyclohexane derivatives. Procurement of the single enantiomer eliminates the need for preparative chiral resolution of intermediates, which is particularly valuable when the downstream product is a costly advanced pharmaceutical intermediate [1].

Atroposelective Reaction Development and Axial Chirality Research

The compound's unique combination of central chirality at C-1 and an enantiomorphic double bond makes it a mechanistically interesting substrate for studying atroposelective transformations. Researchers developing new chiral catalysts or investigating stereochemical models for axial chirality transfer can use the (S)-enantiomer as a well-defined probe substrate, where the stereochemical outcome can be unambiguously assigned by comparison with products derived from the (R)-enantiomer or racemate [2].

Quality Control and Analytical Method Development for Enantiomeric Purity Determination

The (S)-enantiomer can serve as an authentic reference standard for developing chiral chromatographic methods (CSP-GC or CSP-HPLC) to determine the enantiomeric purity of samples from asymmetric synthesis campaigns. Having access to the pure (S)-enantiomer allows for the establishment of retention time, limit of detection, and linearity parameters for enantiomeric excess (ee) determination, which are critical for quality control in both academic and industrial settings where the racemate or the opposite enantiomer may be used as starting materials .

Quote Request

Request a Quote for 1-[(1S)-Cyclohex-3-en-1-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.